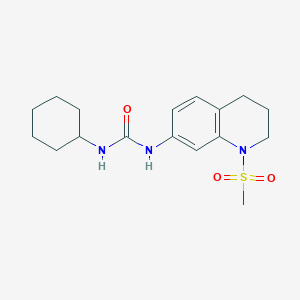

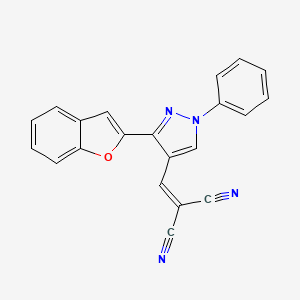

1-Cyclohexyl-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

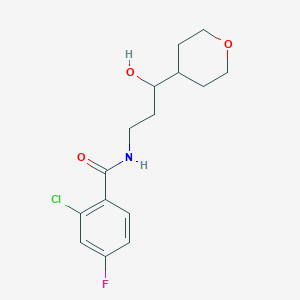

1-Cyclohexyl-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a synthetic compound that has drawn considerable attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as CHIR-99021 and is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3).

Scientific Research Applications

Synthesis and Reactivity

1-Cyclohexyl-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is involved in the synthesis of complex organic molecules. For example, its related compounds have been studied for their reactivity towards different chemical reagents, leading to a variety of derivatives with potential antimicrobial activities. This highlights the compound's utility in the development of new pharmaceutical agents (Elkholy & Morsy, 2006).

Cyclization Reactions

Cyclization of cyclic ene sulfonamides, closely related to the compound , yields stable bicyclic and tricyclic imines. This process is significant for the synthesis of polycyclic compounds, which are crucial in pharmaceutical development (Zhang et al., 2013).

Cascade Reactions

The compound's analogs have been used in Pummerer/Mannich cyclization cascade reactions to prepare aza-heterocycles, which are important scaffolds in medicinal chemistry. This methodology offers a convergent approach for assembling complex natural product structures (Padwa et al., 2002).

Structural Studies

Structural analysis of similar sulfonylurea compounds provides insight into their potential as inhibitors of specific biological targets, such as co-transport mechanisms. This is crucial for understanding the compound's interactions at the molecular level and for drug design purposes (Dupont et al., 1991).

Mechanism of Action

Target of Action

The primary target of 1-Cyclohexyl-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of fatty acid epoxides, which are endogenous regulators influencing blood pressure .

Mode of Action

1-Cyclohexyl-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea interacts with sEH by inhibiting its activity . This inhibition enhances the potency of the reaction mixture, leading to the formation of several metabolites .

Biochemical Pathways

The inhibition of sEH by 1-Cyclohexyl-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea affects the metabolism of fatty acid epoxides . These compounds are involved in various biochemical pathways, including those that regulate blood pressure .

Pharmacokinetics

The ADME properties of 1-Cyclohexyl-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea are influenced by its metabolism in hepatic microsomes . The compound is transformed into the corresponding -carboxylate, with the rodent tissue appearing to perform this transformation more rapidly . The ultimate product of microsomal metabolism, 12-(3-cyclohexyl-ure-ido)-dodecanoic acid, is also an excellent sEH inhibitor with several hundred-fold higher solubility .

Result of Action

The inhibition of sEH by 1-Cyclohexyl-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea leads to an increase in the levels of fatty acid epoxides . This results in the regulation of blood pressure .

properties

IUPAC Name |

1-cyclohexyl-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S/c1-24(22,23)20-11-5-6-13-9-10-15(12-16(13)20)19-17(21)18-14-7-3-2-4-8-14/h9-10,12,14H,2-8,11H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWAOYJKGBEBHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-cyano-6-[4-(4-methoxyphenyl)piperazino]-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2549997.png)

![5-[1-(4-Tert-butylbenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2550007.png)

![tert-butyl N-[(5-formyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B2550010.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2550013.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2550016.png)

![Methyl 5-oxo-5-[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]pentanoate](/img/structure/B2550019.png)